
2'-OMe-Bz-C Phosphoramidite
説明
2’-O-メチル-C(Bz) ホスホラミダイトは、オリゴヌクレオチドの合成に主に使用される修飾されたホスホラミダイトモノマーです。 この化合物は、高純度と安定性を特徴とし、さまざまな科学研究の用途において貴重なツールとなっています .
準備方法
合成経路と反応条件
2’-O-メチル-C(Bz) ホスホラミダイトの合成は、一般的に、シチジンの2’-ヒドロキシル基をメチル基で保護し、続いてアミノ基をベンゾイル基で保護する工程を含みます反応条件は、通常、加水分解を防ぐために無水溶媒と不活性雰囲気を使用します .
工業生産方法
2’-O-メチル-C(Bz) ホスホラミダイトの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度を目指して最適化されており、自動合成装置と厳格な品質管理対策を導入することで、一貫性を確保しています .
化学反応の分析
反応の種類
2’-O-メチル-C(Bz) ホスホラミダイトは、以下のようなさまざまな化学反応を起こします。
酸化: 亜リン酸トリエステルからリン酸トリエステルへの変換。
還元: 穏和な条件下での保護基の除去。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のためのヨウ素、脱保護と置換反応のためのさまざまな酸と塩基などがあります。 条件は、通常、オリゴヌクレオチドの分解を防ぐために穏和です .
生成される主な生成物
これらの反応から生成される主な生成物は、安定性と結合親和性が強化された修飾オリゴヌクレオチドであり、研究や治療におけるさまざまな用途に適しています .
科学研究の用途
2’-O-メチル-C(Bz) ホスホラミダイトは、さまざまな用途における修飾オリゴヌクレオチドの合成に広く使用されています。
化学: 構造研究のための安定なオリゴヌクレオチドの合成に使用されます。
生物学: 遺伝子サイレンシングのためのアンチセンスオリゴヌクレオチドとsiRNAの開発に使用されます。
医学: 遺伝性疾患の治療のための治療用オリゴヌクレオチドの設計に使用されます。
科学的研究の応用
2’-O-Me-C(Bz) Phosphoramidite is widely used in the synthesis of modified oligonucleotides for various applications:
Chemistry: Used in the synthesis of stable oligonucleotides for structural studies.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Applied in the production of diagnostic probes and primers for PCR and other molecular biology techniques .
作用機序
2’-O-メチル-C(Bz) ホスホラミダイトの作用機序は、オリゴヌクレオチドへの組み込みに関与し、その結果生じる分子の安定性と結合親和性を強化します。 メチル基とベンゾイル基は立体障害を提供し、ヌクレアーゼ分解を抑制し、ハイブリダイゼーション効率を高めます .
類似の化合物との比較
類似の化合物
2’-O-メチルアデノシン (2’-O-メチル-A(Bz) ホスホラミダイト): 構造は類似していますが、塩基としてアデニンを持っています。
2’-O-メチルグアノシン (2’-O-メチル-G(Bz) ホスホラミダイト): 構造は類似していますが、塩基としてグアニンを持っています。
2’-O-メチルウリジン (2’-O-メチル-U(Bz) ホスホラミダイト): 構造は類似していますが、塩基としてウラシルを持っています .
独自性
2’-O-メチル-C(Bz) ホスホラミダイトは、安定性と結合親和性を高める特定の修飾により、安定性と特異性が重要な治療用途に特に適しており、独自性を持っています .
類似化合物との比較
Similar Compounds
2’-O-Methyladenosine (2’-O-Me-A(Bz) Phosphoramidite): Similar in structure but with adenine as the base.
2’-O-Methylguanosine (2’-O-Me-G(Bz) Phosphoramidite): Similar in structure but with guanine as the base.
2’-O-Methyluridine (2’-O-Me-U(Bz) Phosphoramidite): Similar in structure but with uracil as the base .
Uniqueness
2’-O-Me-C(Bz) Phosphoramidite is unique due to its specific modifications that provide enhanced stability and binding affinity, making it particularly suitable for therapeutic applications where stability and specificity are crucial .
特性
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-42-40(60-45(43(42)57-7)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)/t40-,42-,43-,45-,62?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFSFQRVIPPCBC-VKBHKTMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H54N5O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551648 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110764-78-8 | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


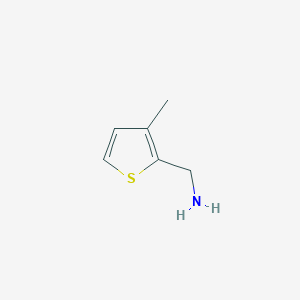

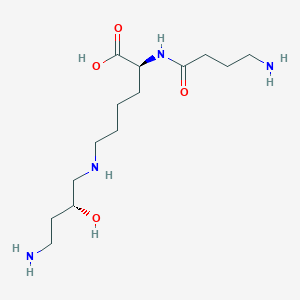
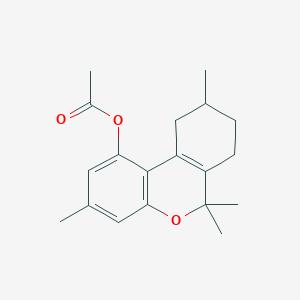

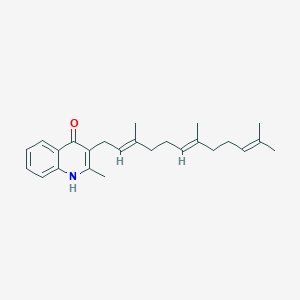

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)
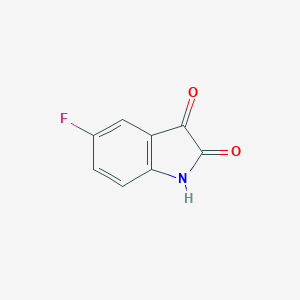

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)



